An In-depth Technical Guide to 1,4-Oxathiane: History, Discovery, and Synthesis
An In-depth Technical Guide to 1,4-Oxathiane: History, Discovery, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterocyclic compound 1,4-Oxathiane, from its initial discovery to modern synthetic approaches. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, key physical and spectral data, and a historical perspective on this important chemical entity.
Introduction and Historical Context
1,4-Oxathiane, also known as 1,4-thioxane, is a six-membered saturated heterocycle containing both an oxygen and a sulfur atom at positions 1 and 4, respectively. Its unique structure has made it a subject of interest in various fields of chemistry and pharmacology.
The first documented synthesis of 1,4-Oxathiane was reported in 1912 by H. T. Clarke in the Journal of the Chemical Society.[1] This pioneering work involved the reaction of an iodoethyl ether with potassium sulfide (B99878) in an alcoholic solution.[2] This early preparation laid the groundwork for future investigations into the chemistry and potential applications of this heterocyclic system. Over the years, various other synthetic routes have been developed, utilizing more accessible starting materials and offering improved yields.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of 1,4-Oxathiane is crucial for its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physical Properties of 1,4-Oxathiane
| Property | Value | Reference |
| Molecular Formula | C₄H₈OS | [3] |
| Molecular Weight | 104.17 g/mol | [3] |
| CAS Number | 15980-15-1 | [3] |
| Appearance | Clear colorless to yellow liquid | [4] |
| Melting Point | -48 °C | |
| Boiling Point | 147 °C at 755 mm Hg | [4] |
| Density | 1.114 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.5095 | [4] |
Table 2: Spectroscopic Data of 1,4-Oxathiane
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR (in CDCl₃) | δ ~2.8 (m, 4H, -CH₂-S-), δ ~3.8 (m, 4H, -CH₂-O-) | [5] |
| ¹³C NMR (in CDCl₃) | δ ~29.1 (C-3, C-5), δ ~72.9 (C-2, C-6) | [5] |
| Infrared (IR) (Neat) | Key peaks at ~2950, 2850 (C-H stretch), ~1100 cm⁻¹ (C-O stretch) | [3] |
| Mass Spectrometry (EI) | m/z (relative intensity): 104 (M⁺), 74, 61, 46 | [6] |
Experimental Protocols for Synthesis
This section provides detailed methodologies for two key synthetic preparations of 1,4-Oxathiane, reflecting both a historical and a more contemporary approach.
Historical Synthesis: Reaction of a Dihaloether with an Alkali Sulfide (Clarke, 1912)
Improved Synthesis from Dichlorodiethyl Ether and Sodium Sulfide
An improved and more detailed procedure for the synthesis of 1,4-Oxathiane is described in U.S. Patent 2,894,956. This method offers higher yields and utilizes more readily available starting materials.[7]
Materials:
-
Sodium Sulfide Hydrate (Na₂S·9H₂O)
-
Dichlorodiethyl Ether
-
Diethylene Glycol
-
Water
-
Anhydrous Calcium Sulfate (B86663) (for drying)
Procedure:
-
Preparation of the Reaction Mixture: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, pulverize four moles of sodium sulfide nonahydrate in one liter of diethylene glycol to form a slurry.[7]
-
To this slurry, add one liter of water and four moles of dichlorodiethyl ether.[7]
-
Reaction: Heat the mixture to reflux at approximately 105 °C with continuous stirring for about 30 hours.[7]
-
Distillation: After the reaction is complete, arrange the condenser for downward distillation and distill the water-1,4-oxathiane azeotrope at approximately 95 °C.[7]
-
Separation: Upon cooling, the distillate will separate into two phases. Separate the organic layer, which contains the 1,4-oxathiane.[7]
-
Purification: Dry the organic layer over anhydrous calcium sulfate and then redistill to separate the pure 1,4-oxathiane from any unreacted dichlorodiethyl ether. The fraction boiling between 149-150 °C at 760 mm Hg is collected as the final product.[7]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the improved synthesis of 1,4-Oxathiane as described in the experimental protocol above.
This in-depth guide provides a solid foundation for researchers and professionals working with 1,4-Oxathiane. The detailed information on its history, properties, and synthesis will be a valuable asset in the laboratory and in the design of new chemical entities.
References
- 1. CLXX.—4-Alkyl- 1 : 4-thiazans - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
- 3. 1,4-Oxathiane | C4H8OS | CID 27596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Oxathiane | 15980-15-1 [chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 1,4-Oxathiane [webbook.nist.gov]
- 7. US2894956A - Preparation of 1,4-oxathiane - Google Patents [patents.google.com]
